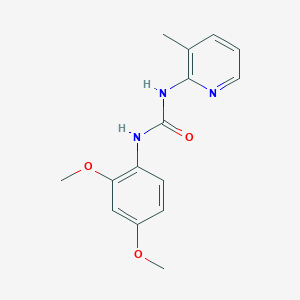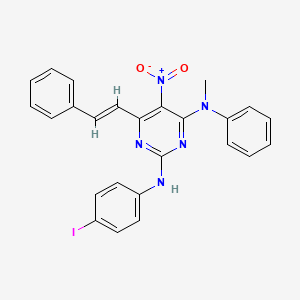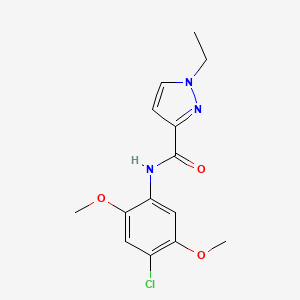
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea, also known as DMPU, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPU is a potent inhibitor of protein kinase C (PKC), a group of enzymes that play important roles in various cellular processes such as signal transduction, cell proliferation, and differentiation.
作用機序
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the activation of PKC by blocking the phosphorylation of its substrate proteins. This compound has been shown to selectively inhibit the activity of certain PKC isoforms, such as PKCα and PKCβ, while having little effect on others, such as PKCδ and PKCε. The selectivity of this compound for specific PKC isoforms has been attributed to its unique chemical structure and binding properties.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on cells and tissues. Inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress the production of inflammatory cytokines. This compound has also been shown to modulate the activity of ion channels and transporters, such as the Na+/H+ exchanger and the Ca2+ channel, which are involved in the regulation of cellular homeostasis and signaling.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has several advantages as a research tool, including its high potency and selectivity for specific PKC isoforms, its ability to penetrate cell membranes and inhibit PKC activity in vivo, and its relatively low toxicity and side effects. However, this compound also has some limitations, such as its solubility and stability issues, which may affect its efficacy in certain experimental conditions. In addition, the use of this compound as a research tool requires careful consideration of the potential off-target effects and the interpretation of the results in the context of PKC signaling pathways.
将来の方向性
For the study of N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea may include the development of more potent and selective PKC inhibitors based on its chemical structure, the investigation of its effects on PKC isoform-specific signaling pathways, and the exploration of its therapeutic potential in various diseases. In addition, the use of this compound in combination with other drugs or therapies may provide new insights into the complex regulation of cellular processes by PKC and other signaling pathways.
合成法
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with 3-methyl-2-pyridinecarboxylic acid, followed by the formation of the corresponding amide intermediate and subsequent reaction with phosgene and ammonia. The final product is obtained after purification and crystallization.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(3-methyl-2-pyridinyl)urea has been widely used in scientific research as a tool to investigate the role of PKC in various cellular processes. PKC is known to be involved in the regulation of cell growth, differentiation, apoptosis, and immune response, and aberrant PKC activity has been implicated in the development of various diseases such as cancer, diabetes, and cardiovascular disorders. This compound has been shown to inhibit PKC activity in vitro and in vivo, and its effects on cellular processes have been extensively studied using various cell lines and animal models.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-5-4-8-16-14(10)18-15(19)17-12-7-6-11(20-2)9-13(12)21-3/h4-9H,1-3H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEREOJZBBDAAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R*,3S*,6R*)-5-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5373963.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5373967.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-3-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B5373971.png)
![N-[4-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B5373978.png)

![allyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374003.png)
![3-benzyl-5-[(1-ethyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374006.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B5374015.png)
![3-methyl-7-[3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5374022.png)
![N-(2-methoxyethyl)-1'-[(5-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5374025.png)
![2-[2-(benzylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B5374031.png)
![N,N-diethyl-2-(2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-yl)ethanamine dihydrochloride](/img/structure/B5374037.png)
![N-[2-(2-methoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B5374041.png)